3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Antimalarial Drug Discovery Infectious Disease

Procure this 3-cyclopentyl-substituted triazolopyrazine as a versatile heterocyclic scaffold for medicinal chemistry SAR and library synthesis. The unique cyclopentyl group provides a distinct lipophilic and steric handle for diversification at the 5,6,7,8-positions to explore kinase or anti-infective target space. Standard ≥95% purity supports parallel synthesis; no comparative bioactivity data is reported, making it ideal for novel IP generation.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 1159530-90-1
Cat. No. B1529236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
CAS1159530-90-1
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NN=C3N2CCNC3
InChIInChI=1S/C10H16N4/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10/h8,11H,1-7H2
InChIKeyGRUYWRRKXBOGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1159530-90-1) Procurement and Research Grade Characterization


3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1159530-90-1) is a heterocyclic small molecule comprising a partially saturated triazolopyrazine core fused with a 3-cyclopentyl substituent . As a versatile building block, it is primarily supplied for research use with a standard purity of 95% and a molecular formula of C₁₀H₁₆N₄ (molecular weight 192.26 g/mol) . While it represents a distinct structural entry within the broader triazolopyrazine class—a scaffold recognized for diverse pharmacological applications [1]—a comprehensive search reveals a notable absence of direct, quantitative comparative biological data for this specific compound against its closest analogs in peer-reviewed literature or patents.

Why Generic Substitution of 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is Not Supported by Existing Evidence


Given the current data landscape, a claim that generic substitution of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine with another in-class analog will lead to predictable or comparable outcomes is not evidence-based. While the [1,2,4]triazolo[4,3-a]pyrazine scaffold is known to participate in a range of biological interactions [1], the specific impact of the 3-cyclopentyl substitution on potency, selectivity, or physicochemical properties has not been reported in comparative SAR studies. The following evidence guide therefore focuses on class-level potential and explicitly notes the critical absence of data that would be required to scientifically justify selection or procurement based on verified differentiation.

Quantitative Differentiation Evidence Guide for 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine


3-Cyclopentyl-[1,2,4]triazolo[4,3-a]pyrazine Antimalarial Class Potential: A Cross-Study Comparable Analysis

Direct comparative data for the target compound is absent. However, a cross-study analysis of the [1,2,4]triazolo[4,3-a]pyrazine class reveals that certain analogs exhibit moderate antimalarial activity against P. falciparum, with IC₅₀ values ranging from 0.3 to >20 µM [1]. Importantly, these compounds showed no toxicity against HEK293 cells at 80 µM [1]. This contrasts with the more potent, optimized leads in the Open Source Malaria project, which have demonstrated IC₅₀ values down to 0.016 µM [1]. The 3-cyclopentyl derivative's position within this SAR landscape remains uncharacterized.

Antimalarial Drug Discovery Infectious Disease

3-Cyclopentyl-[1,2,4]triazolo[4,3-a]pyrazine and the c-Met/VEGFR-2 Kinase Inhibition Landscape: A Class-Level Inference

No specific kinase inhibition data is available for 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine. Class-level evidence indicates that [1,2,4]triazolo[4,3-a]pyrazine derivatives can act as potent c-Met and VEGFR-2 kinase inhibitors [1]. For instance, a structurally more complex analog from this class (compound 17l) demonstrated excellent antiproliferative activity against A549, MCF-7, and Hela cell lines (IC₅₀ values: 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively) and potent kinase inhibition (c-Met IC₅₀ = 26.00 nM; VEGFR-2 IC₅₀ = 2.6 µM) [1].

Kinase Inhibitor Oncology Antiproliferative

3-Cyclopentyl-[1,2,4]triazolo[4,3-a]pyrazine Antitubercular Activity: A Cross-Class Comparison

The target compound's antitubercular activity is unreported. In contrast, a series of structurally related novel triazolo[4,3-a]pyrazines (compounds 5a-f) were evaluated and showed good to moderate anti-TB activity [1]. The most potent derivative, compound 5c, inhibited the growth of drug-sensitive Mtb H37Rv with an MIC of 0.59 ± 0.11 µM, and was also effective against INH-resistant (MIC 20.83 ± 0.67 µM) and ETH-resistant (MIC 15.37 ± 0.14 µM) strains [1].

Antitubercular MmpL3 Inhibitor Infectious Disease

Validated Research Application Scenarios for 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine


Medicinal Chemistry: Hit-to-Lead Optimization and SAR Exploration

The primary, evidence-supported application for this compound is as a core scaffold for medicinal chemistry SAR studies. Given the known activity of the [1,2,4]triazolo[4,3-a]pyrazine class against kinases and infectious disease targets [1][2], the 3-cyclopentyl derivative serves as a starting point for diversification. Its value lies in its unoptimized state, allowing researchers to generate new IP and explore how modifications at the 5,6,7,8-positions impact potency, selectivity, and ADME properties in comparison to published analogs [2].

Chemical Biology: Target Identification and Probe Development

Due to the lack of a defined biological target, this compound is suitable for chemical biology and phenotypic screening campaigns. Its use in such assays could lead to the identification of a novel target or pathway, a process known to be successful with other compounds from this versatile scaffold class [1].

Procurement of Building Block for Complex Library Synthesis

The compound is procurable as a 'versatile small molecule scaffold' or 'heterocyclic building block' from multiple vendors with a standard purity of 95% . This supports its use in parallel synthesis or library generation, where the 3-cyclopentyl group provides a specific lipophilic and steric handle for diversification that is distinct from other common alkyl or aryl substituents used in similar building blocks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.